1'-Oxosafrole

Description

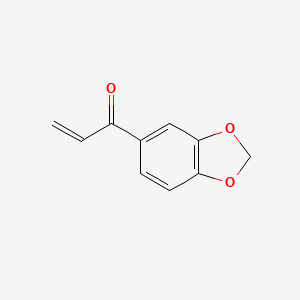

1'-Oxosafrole (CAS: 30418-53-2; synonyms: 3',4'-(Methylenedioxy)acrylophenone, 1-(1,3-benzodioxol-5-yl)prop-2-en-1-one) is a metabolite of safrole and estragole, naturally occurring allylbenzene derivatives found in spices like nutmeg and basil . Structurally, it features a 1,3-benzodioxole moiety conjugated to a propenone group. Its synthesis involves oxidation of 1'-hydroxysafrole, a key intermediate in the metabolic activation of safrole .

This compound has been studied extensively for its role in carcinogenesis.

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-2-8(11)7-3-4-9-10(5-7)13-6-12-9/h2-5H,1,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOUMTOCQWMBOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C1=CC2=C(C=C1)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021092 | |

| Record name | 1'-Oxosafrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30418-53-2 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30418-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1'-Oxosafrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030418532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1'-Oxosafrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1′-Oxosafrole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q53FM79UX6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs include:

- 1'-Hydroxysafrole: Proximate carcinogen; forms DNA adducts via sulfation.

- 1'-Acetoxysafrole: Electrophilic ester; reacts with nucleophiles (e.g., methionine, guanosine).

- Safrole-2',3'-oxide : Epoxide intermediate; mutagenic in bacterial assays.

- 1'-Oxoelemicin : Analog of 1'-oxosafrole derived from elemicin; similar synthesis via 1'-hydroxy precursor .

Mutagenicity and Carcinogenicity

Metabolic Pathways and Reactivity

- This compound : Terminal oxidation product; lacks the hydroxyl group necessary for sulfation or glucuronidation, reducing its reactivity .

- 1'-Hydroxysafrole : Activated via sulfotransferases to form 1'-sulfoxy esters, which alkylate DNA .

- 1'-Acetoxysafrole : Directly hydrolyzes to 1'-hydroxysafrole or reacts with cellular nucleophiles, bypassing metabolic activation .

Species and Sex-Specific Effects

- 1'-Hydroxysafrole: Hepatocarcinogenicity is 10-fold higher in adult female mice than males due to sex-dependent differences in sulfotransferase activity and DNA adduct retention .

- This compound: No sex-specific toxicity observed, likely due to its metabolic inertness .

Key Research Findings

Mutagenicity : this compound is inactive in TA100 strains, while its 2',3'-oxide derivative shows weak mutagenicity, suggesting epoxidation may partially restore reactivity .

Carcinogenicity: Chronic administration of this compound in rats (500 ppm diet) failed to induce tumors, contrasting sharply with 1'-hydroxysafrole, which caused hepatocellular carcinomas .

Electrophilic Reactivity : this compound lacks the sulfate or acetate leaving groups critical for covalent DNA binding, unlike 1'-hydroxysafrole and 1'-acetoxysafrole .

Contradictions and Limitations

Epoxide Activity: While this compound itself is non-carcinogenic, its 2',3'-oxide derivative exhibits mutagenicity in vitro, complicating risk assessments .

Metabolic Context: Some studies suggest this compound may act as a minor metabolite in specific tissues, but its contribution to overall safrole toxicity remains unresolved .

Species Variability : Guinea pigs and hamsters show negligible 1'-hydroxysafrole excretion after safrole exposure, highlighting interspecies metabolic differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.